molecular formula C8H18N2O B183469 4-Morpholinebutanamine CAS No. 6321-07-9

4-Morpholinebutanamine

Cat. No.: B183469
CAS No.: 6321-07-9
M. Wt: 158.24 g/mol
InChI Key: DUYYFMPMGYATPO-UHFFFAOYSA-N
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Description

4-Morpholinebutanamine: is an organic compound with the molecular formula C8H18N2O. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Scientific Research Applications

4-Morpholinebutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinebutanamine is not specified in the search results. The mechanism of action of a compound typically refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

The safety data sheet for 4-Morpholinebutanamine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under acute toxicity, oral (Category 4), H302 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinebutanamine can be synthesized through several methods. One common approach involves the reaction of morpholine with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinebutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the morpholine ring and butanamine side chain, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

4-morpholin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYFMPMGYATPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283607
Record name 4-morpholinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-07-9
Record name 6321-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32425
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-morpholinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)butan-1-amine
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Synthesis routes and methods I

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 4-morpholinylbutylphthalimide (231 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
4-morpholinylbutylphthalimide
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To anhydrous THF (70 mL) was added LiAlH4 (5.37 g, 142 mmol) in one portion. The mixture was stirred at 0° C. for 20 min, and a solution of 4-morpholinobutanenitrile (7.26 g, 47 mmol) in anhydrous THF (40 mL) was added dropwise. Upon the end of addition the mixture was refluxed for 4 h, then cooled to 0° C., diluted with water (20 mL) and filtered. The filtrate was concentrated in vacuo to give the crude product for the next step without further purification.
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.37 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

14.8 g lithium aluminium hydride were weighed under N2 atmosphere into a round-bottomed flask. The substance was cooled down to −55° C. and 150 ml ether was added dropwise. The suspension was allowed to stir; then 30 g 4-Morpholin-4-yl-butyronitrile were dissolved in 200 ml ether and the solution was added dropwise to the reaction mixture. Again 200 ml ether were added to the mixture and the reaction was stirred at room temperature overnight. At the next day the mixture was cooled down to less than 10° C. and 35 ml H2O were added carefully. After five hours the mixture was fritted and the residue was washed with 300 ml ether. The filtrate was dried, concentrated and finally distilled under vacuum. The product fractions were collected at 74-78° C. and 2.1-1.6 Torr. The purity of the colourless oil was judged by gas chromatography, GC-MS and 1H-NMR.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of phthalimide 307 (9.42 g, 32.7 mmol) and N2H4—H2O (3.2 mL, 65.3 mmol) in EtOH (140 mL) was stirred at reflux temperature for 2 h. The mixture was cooled to 0° C., filtered, the filtrate cooled at 0° C. for 3 h, and filtered. The filtrate was evaporated and the residue dissolved in 1 M HCl. The solution was washed with ether (2×50 mL) and the pH adjusted to 10 with aqueous NH3 solution. The resulting mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 308 (Thompson, A. M.; et. al., J. Med. Chem., 1997, 40, 3915-3925) (2.0 g, 39%) as a colourless oil: 1H NMR δ 3.72 (br t, J=4.7 Hz, 4H, 2×CH2O), 2.71 (br dd, J=6.9, 6.7 Hz, 2H, CH2N), 2.44 (br t, J=4.6 Hz, 4H, 2×CH2N), 2.34 (br dd, J=7.8, 7.0 Hz, 2H, CH2N), 1.62 (br s, 2H, NH2), 1.42-1.59 (m, 4H, 2×CH2)—
Quantity
9.42 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4 H2O
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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